molecular formula C8H12 B3052119 1,2,3-Trimethylcyclopentadiene CAS No. 3853-27-8

1,2,3-Trimethylcyclopentadiene

Cat. No. B3052119
CAS RN: 3853-27-8
M. Wt: 108.18 g/mol
InChI Key: WFZFDWAAGYEXOS-UHFFFAOYSA-N
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Description

1,2,3-Trimethylcyclopentadiene is a chemical compound with the molecular formula C8H12 . It has an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da .


Synthesis Analysis

The synthesis of 1,2,3-trimethylcyclopentadiene has been reported in several studies . For instance, it has been found that at temperatures above 350°, 1,2,3-trimethylcyclopentadiene isomerizes smoothly and reversibly to 1,2,4-trimethylcyclopentadiene . The equilibrium mixture contains these hydrocarbons in a 1.25:1 ratio of the 1,2,3-isomer to the 1,2,4-isomer .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethylcyclopentadiene can be represented by the InChI string: InChI=1S/C8H12/c1-6-4-5-7(2)8(6)3/h4H,5H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,2,3-Trimethylcyclopentadiene has a molecular weight of 108.1809 . More detailed physical and chemical properties such as boiling point, critical temperature and pressure, and density can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Isomeric Transformation and Structural Studies

  • Isomeric Transformation in Substituted Cyclopentadienes : 1,2,3-Trimethylcyclopentadiene undergoes isomeric transformation above 350°C, changing to 1,2,4-trimethylcyclopentadiene. This process exemplifies a type of intramolecular shift leading to the formation of structural isomers (Mironov et al., 1968).

  • Equilibrium of Trimethylcyclopentadiene Isomers : Studies show that at thermodynamic equilibrium, vic-trimethylcyclopentadiene primarily consists of the 1,2,3-isomer, highlighting the stability and predominance of this particular isomer (Mironov et al., 1964).

  • Formation and Structural Assignments : The thermolysis of isobornyl acetate results in the formation of four trimethylcyclopentadienes, including 1,2,3-trimethylcyclopentadiene. This study contributes to understanding the structural formation and characterization of these compounds (Haan & Kloosterziel, 2010).

Chemical Reactions and Catalysis

  • Diels-Alder Reactions : The Diels-Alder reactions of 1,2,3-trimethylcyclopentadiene with various cyclohexadienones have been explored, offering insights into the stereoselectivity and reaction mechanisms involved (Silvero et al., 1998).

  • Catalysis in Cross-Coupling Reactions : The reactivity of 1,2,3-trimethylcyclopentadiene as a ligand in palladium-catalyzed cross-coupling reactions has been studied, showing its potential in facilitating high-activity chemical synthesis (Fleckenstein & Plenio, 2007).

  • Hydride-Induced Cyclization : The compound has been used in hydride-induced cyclization reactions, leading to the creation of multifunctionalized cyclopentadienes, which opens up new possibilities for chemical synthesis (Zhang et al., 2009).

Molecular Structure and Characterization

  • Electron Diffraction Study : The molecular structure of trimethylcyclopentadienylsilane, a related compound, has been examined using electron diffraction, providing valuable data on bond lengths and molecular conformation (Veniaminov et al., 1970).

  • Characterization in Chemical Vapor Deposition : The compound has been characterized for its role in the organometallic chemical vapor deposition of platinum, demonstrating its application in material science and nanotechnology (Xue et al., 1989).

Safety and Hazards

The specific safety and hazards associated with 1,2,3-Trimethylcyclopentadiene are not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

1,2,3-trimethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-6-4-5-7(2)8(6)3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZFDWAAGYEXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191857
Record name 1,2,3-Trimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethylcyclopentadiene

CAS RN

3853-27-8
Record name 1,2,3-Trimethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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